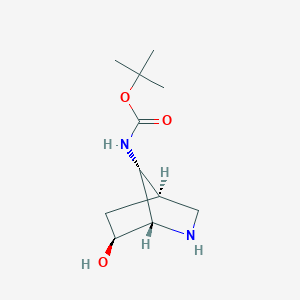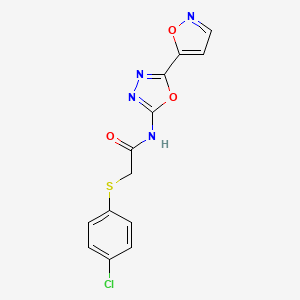
(5-(2-Chlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(2-Chlorophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CPFM, and has been the subject of numerous studies investigating its synthesis, mechanism of action, and biochemical and physiological effects.
Wirkmechanismus
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Based on its structural similarity to other furan derivatives, it might influence various biological activities .
Pharmacokinetics
Therefore, its bioavailability, distribution in the body, metabolism, and excretion rates remain unknown .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPFM in lab experiments is its selectivity for certain types of receptors in the brain. This selectivity makes it a valuable tool for investigating the function of these receptors. However, one limitation of using CPFM is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are numerous future directions for research involving CPFM. One area of research involves investigating the potential therapeutic applications of CPFM for treating anxiety and depression. Additionally, researchers are interested in using CPFM as a tool for investigating the function of certain types of receptors in the brain. Finally, there is a need for further research into the mechanism of action of CPFM, which could help to inform future studies investigating its potential applications.
Synthesemethoden
The synthesis of CPFM has been thoroughly researched and documented. One of the most common methods for synthesizing CPFM involves the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base catalyst. This reaction yields an intermediate product, which is then reacted with 4-methylpiperidine-1-carbothioamide to produce CPFM.
Wissenschaftliche Forschungsanwendungen
CPFM has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of CPFM as a tool for investigating the function of certain receptors in the brain. CPFM has been shown to selectively bind to certain types of receptors, making it a valuable tool for studying their function.
Eigenschaften
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-8-10-19(11-9-12)17(21)16-7-6-15(20-16)13-4-2-3-5-14(13)18/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFVJQOJVJCUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792293.png)
![N-(tert-butyl)-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2792295.png)





![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2792305.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2792310.png)

![(E)-4-(Dimethylamino)-N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2792312.png)

